N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide
CAS No.: 568555-81-7
Cat. No.: VC4334618
Molecular Formula: C16H19ClN4O4
Molecular Weight: 366.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 568555-81-7 |
|---|---|
| Molecular Formula | C16H19ClN4O4 |
| Molecular Weight | 366.8 |
| IUPAC Name | N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide |
| Standard InChI | InChI=1S/C16H19ClN4O4/c1-25-8-7-20(12(22)9-17)13-14(18)21(16(24)19-15(13)23)10-11-5-3-2-4-6-11/h2-6H,7-10,18H2,1H3,(H,19,23,24) |
| Standard InChI Key | BQVDTQPFIIWUEA-UHFFFAOYSA-N |
| SMILES | COCCN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)CCl |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s structure integrates three key moieties:
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Tetrahydropyrimidine Core: A six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, partially saturated with two double bonds at positions 2 and 4 .
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Substituents:
The SMILES notation COCCN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)CCl succinctly captures this arrangement . The InChIKey BQVDTQPFIIWUEA-UHFFFAOYSA-N provides a unique identifier for computational and database searches .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 366.8 g/mol | |
| Purity | 97% | |
| Predicted CCS (Ų) | 181.7 ([M+H]+) |
Solubility and melting point data remain unreported in available literature, underscoring the need for further experimental characterization .
Synthesis and Manufacturing
Inferred Synthesis Pathways
While no explicit synthesis protocols for this compound are documented, analogous tetrahydropyrimidine derivatives are typically synthesized via:
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Biginelli Reaction: A three-component condensation of urea, aldehydes, and β-keto esters under acidic conditions .
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Post-Functionalization: Introducing substituents like the 2-methoxyethyl group via nucleophilic substitution or amidation reactions .
For example, the chloroacetamide moiety could be installed by reacting a primary amine intermediate with chloroacetyl chloride in the presence of a base . The lack of detailed methods highlights opportunities for novel synthetic route development.
| Supplier | Catalog Number | Size | Price | Source |
|---|---|---|---|---|
| VulcanChem | VC4334618 | N/A | Inquiry | |
| Santa Cruz Biotech | sc-354842 | 250 mg | $188.00 | |
| Santa Cruz Biotech | sc-354842A | 1 g | $380.00 |
Pricing reflects its niche application and synthesis complexity. Bulk quantities may require custom synthesis .
| Hazard Code | Description |
|---|---|
| P261 | Avoid inhaling dust/fume/gas/mist. |
| P280 | Wear protective gloves/eye protection. |
| P305+P351 | IF IN EYES: Rinse cautiously with water. |
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